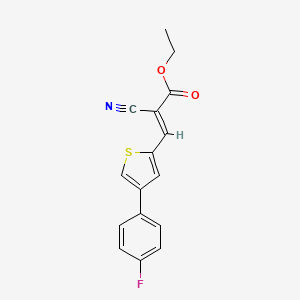
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate typically involves the reaction of ethyl cyanoacetate with 4-(4-fluorophenyl)-2-thiophenecarbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The fluorophenyl and thienyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
科学的研究の応用
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The cyano group and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-furyl)-2-propenoate: This compound has a furyl group instead of a thienyl group, which affects its reactivity and applications.
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-pyridyl)-2-propenoate: The presence of a pyridyl group introduces different electronic and steric effects, leading to variations in its chemical behavior and uses.
特性
CAS番号 |
853344-54-4 |
|---|---|
分子式 |
C16H12FNO2S |
分子量 |
301.3 g/mol |
IUPAC名 |
ethyl (E)-2-cyano-3-[4-(4-fluorophenyl)thiophen-2-yl]prop-2-enoate |
InChI |
InChI=1S/C16H12FNO2S/c1-2-20-16(19)12(9-18)7-15-8-13(10-21-15)11-3-5-14(17)6-4-11/h3-8,10H,2H2,1H3/b12-7+ |
InChIキー |
SIXXULPXEDFZDQ-KPKJPENVSA-N |
異性体SMILES |
CCOC(=O)/C(=C/C1=CC(=CS1)C2=CC=C(C=C2)F)/C#N |
正規SMILES |
CCOC(=O)C(=CC1=CC(=CS1)C2=CC=C(C=C2)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


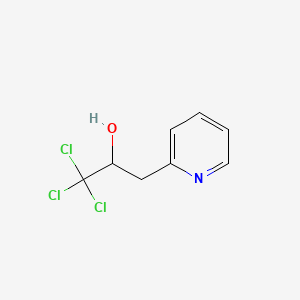

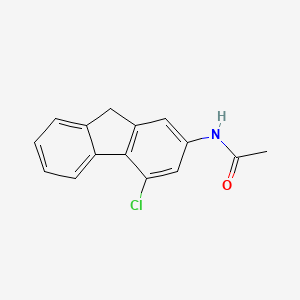

![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)
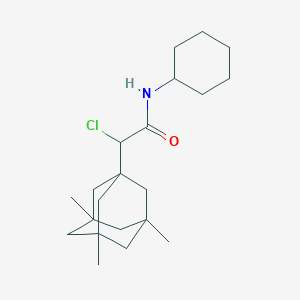

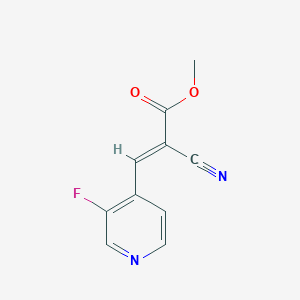
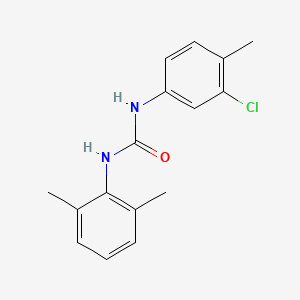
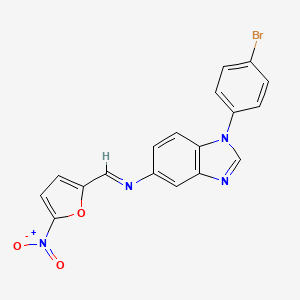
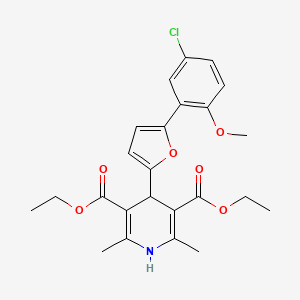

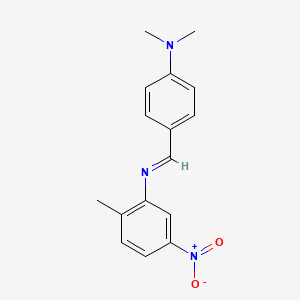
![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)
